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Abstract

Izuforant (JW1601) is an orally bioavailable, selective antagonist of the histamine H4 receptor
(H4R) that was investigated for the treatment of atopic dermatitis. Developed by JW
Pharmaceutical, this small molecule therapeutic was designed to concurrently address both
pruritus (itching) and inflammation, two of the primary symptoms of atopic dermatitis, by
modulating the histamine-mediated signaling pathway. This technical guide provides a
comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and
clinical evaluation of lIzuforant, presenting key quantitative data, detailed experimental
protocols, and visual representations of its biological pathways and experimental workflows.

Introduction

Atopic dermatitis is a chronic inflammatory skin condition characterized by intense itching and
eczematous lesions, significantly impacting the quality of life of affected individuals. Histamine
is a key mediator in the pathophysiology of allergic inflammation and pruritus. While histamine
H1 receptor antagonists are widely used, they often provide incomplete relief. The histamine
H4 receptor, predominantly expressed on hematopoietic cells including eosinophils and mast
cells, has emerged as a promising therapeutic target for inflammatory diseases. lzuforant
(JW1601) was developed to selectively target the H4 receptor, offering a novel therapeutic
approach with the potential for both anti-inflammatory and anti-pruritic effects.[1][2]
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Discovery and Lead Optimization

The discovery of Izuforant was led by C&C Research Laboratories, a subsidiary of JW
Pharmaceutical. While specific details of the initial screening and lead optimization campaign
for Izuforant are not publicly disclosed, JW Pharmaceutical utilizes an Al-based data science
platform named 'CLOVER' for the discovery of innovative drug candidates. This platform
integrates chemical and biological informatics with deep learning to identify and optimize novel
therapeutic compounds.

Izuforant was identified as a potent and selective H4 receptor antagonist with a dual-action
mechanism aimed at suppressing both inflammation and itching.[2] The development program
focused on creating an oral formulation to improve patient convenience. In 2018, JW
Pharmaceutical entered into a global licensing agreement with LEO Pharma to develop and
commercialize lzuforant for atopic dermatitis.

Chemical Synthesis

While the specific, detailed synthetic route for lzuforant (JW1601) employed by JW
Pharmaceutical is proprietary, a plausible synthetic pathway can be conceptualized based on
its chemical structure: 2-((3-(azetidin-1-yl)-triazolo[4,3-a]pyridin-6-yl)amino)-N-
methylbenzamide. The synthesis would likely involve the construction of the coretriazolo[4,3-
a]pyridine ring system, followed by the sequential addition of the azetidine and the N-
methylbenzamide moieties.

A potential, generalized synthetic approach is outlined below. This is a hypothetical pathway
and may not reflect the actual manufacturing process.
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Caption: A conceptual workflow for the synthesis of lzuforant.

Mechanism of Action and Signaling Pathway

Izuforant is a selective antagonist of the histamine H4 receptor. The H4 receptor is a G-protein
coupled receptor (GPCR) that primarily couples to the Gai/o subunit. Upon binding of
histamine, the H4 receptor initiates a signaling cascade that leads to various cellular
responses, particularly in immune cells. By blocking the binding of histamine to the H4 receptor,
Izuforant inhibits these downstream signaling events.

The key steps in the H4 receptor signaling pathway and the inhibitory action of lzuforant are as
follows:

» Histamine Binding and G-protein Activation: Histamine binds to the H4 receptor, causing a
conformational change that activates the associated Gai/o protein.

« Inhibition of Adenylyl Cyclase: The activated Gai subunit inhibits adenylyl cyclase, leading to
a decrease in intracellular cyclic AMP (CAMP) levels.

» Calcium Mobilization: The Gy subunit can activate phospholipase C (PLC), which in turn
leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers
the release of calcium from intracellular stores.
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o Cellular Responses: These signaling events culminate in various cellular responses in
immune cells, including chemotaxis, changes in cell shape, upregulation of adhesion
molecules, and the release of pro-inflammatory mediators.

 lzuforant's Antagonism: lzuforant competitively binds to the H4 receptor, preventing
histamine from binding and thereby blocking the initiation of this signaling cascade.
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Caption: lIzuforant blocks the histamine H4 receptor signaling pathway.
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Preclinical and Clinical Data

In Vitro and In Vivo Efficacy

Izuforant has demonstrated potent and selective antagonism of the human H4 receptor. Key

preclinical findings are summarized in the table below.

Parameter Species/System Value Reference
IC50 (hH4R) Human 36 nM
IC50 (h5-HT3R) Human 9.1 uM

Inhibition of Itching

Mouse (histamine-
and substance P-

induced)

Effective at 50 mg/kg
(p-0.)

Inhibition of Atopic

Mouse (oxazolone-

51.2% inhibition at
100 mg/kg (p.o., twice

Dermatitis induced) ]
daily for 3 weeks)
Metabolic Stability )
) Mouse 3.05 mL/min/mg
(CLh,int)
Metabolic Stability )
Human 1.33 mL/min/mg

(CLh,int)

Clinical Pharmacokinetics and Pharmacodynamics

A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose

study (NCT04018170) was conducted in healthy volunteers to evaluate the safety, tolerability,

pharmacokinetics (PK), and pharmacodynamics (PD) of lzuforant.

Pharmacokinetics:
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Parameter Study Dose Value Reference
Tmax,ss

(median) MAD 100-400 mg 1.00-1.75h

Cmax (peak) SAD 600 mg 4495 ng/mL

Cmax,ss (peak) MAD 400 mg 3630 ng/mL

AUCINf (peak) SAD 600 mg 40,847 ngh/mL

AUCinf,ss (peak) MAD 400 mg 27,487 ngh/mL

t1/2 SAD 10-600 mg 2.42-7.80h

Pharmacodynamics:

The pharmacodynamic activity of Izuforant was assessed using an ex vivo imetit-induced
eosinophil shape change (ESC) assay. Imetit is an H4 receptor agonist that induces a change
in the shape of eosinophils, which can be measured by flow cytometry. Izuforant demonstrated
a dose-dependent inhibition of imetit-induced ESC. At doses of 200 mg and above, full
inhibition was observed for over 24 hours.

Clinical Efficacy and Safety

A Phase 2a/b clinical trial was conducted to evaluate the efficacy and safety of orally
administered lzuforant in adults with moderate to severe atopic dermatitis. The trial did not
meet its primary endpoint, which was a statistically significant difference in the mean change
from baseline in the Eczema Area and Severity Index (EASI) total score at the end of treatment
between the active treatment arms and placebo. No new safety concerns were identified during
the trial. Following these results, LEO Pharma terminated the development program for
Izuforant.

A separate Phase 2a trial in patients with cholinergic urticaria also did not meet its primary
endpoint, although the drug was well-tolerated.

Experimental Protocols
Imetit-Induced Eosinophil Shape Change (ESC) Assay
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This assay is a pharmacodynamic biomarker for H4 receptor antagonism. The protocol below is
a generalized representation based on published methodologies for eosinophil shape change
assays.

- - - X Analyze eosinophil
Collect Wholie blood Incubate blood with S.t|mulate Wlth. Fix red blood cells Lyse red blood cells shape change by
from subjects Izuforant or placebo Imetit (H4R agonist) and leukocytes flow cytometry

Click to download full resolution via product page
Caption: Workflow for the imetit-induced eosinophil shape change assay.
Detailed Methodology:

» Blood Collection: Whole blood is collected from subjects at various time points after dosing
with lzuforant or placebo.

 Incubation: Aliquots of whole blood are incubated with Izuforant at varying concentrations or
with a vehicle control.

» Stimulation: The blood samples are then stimulated with a specific concentration of the H4
receptor agonist, imetit, to induce eosinophil shape change. A negative control
(unstimulated) is also included.

o Fixation and Lysis: Red blood cells are lysed, and the remaining leukocytes are fixed using a
commercially available fixation/lysis buffer.

* Flow Cytometry Analysis: The change in eosinophil shape is quantified by measuring the
forward scatter (FSC) of the eosinophil population using a flow cytometer. Eosinophils are
identified based on their characteristic auto-fluorescence and side scatter (SSC) properties.
An increase in FSC indicates a change in cell shape. The percentage inhibition of the imetit-
induced shape change is calculated for the lzuforant-treated samples relative to the vehicle
control.

Conclusion
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lIzuforant (JW1601) is a well-characterized, selective histamine H4 receptor antagonist that
demonstrated promising preclinical activity and a favorable safety profile in early clinical trials.
Its mechanism of action, involving the inhibition of the Gai/o-coupled H4 receptor signaling
pathway, provided a strong rationale for its development as a dual-action anti-inflammatory and
anti-pruritic agent for atopic dermatitis. Despite the promising preclinical and Phase 1 data,
Izuforant ultimately did not demonstrate sufficient efficacy in Phase 2 clinical trials to warrant
further development. Nevertheless, the study of Izuforant has contributed valuable insights into
the role of the histamine H4 receptor in inflammatory skin diseases and serves as an important
case study for future drug development efforts in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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